Compound Description: N-[2-(Trifluoromethyl)phenyl]acetamide serves as a fundamental structural analog in investigations concerning conformational behavior, spectroscopic properties, and electronic characteristics. []
Relevance: This compound shares the core N-[2-(trifluoromethyl)phenyl]acetamide structure with the target compound, 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, differentiating only in the absence of the 2-(2-chlorophenoxy)propanamide moiety. []
N-[2-(trifluoromethyl)phenyl]succinamic Acid
Compound Description: N-[2-(trifluoromethyl)phenyl]succinamic acid is structurally analogous to N-[2-(trifluoromethyl)phenyl]acetamide and is studied for its conformational preferences, crystal structure, and intermolecular interactions. []
Relevance: Similar to the target compound, 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, this compound contains the N-[2-(trifluoromethyl)phenyl] group. The structural variation arises from the presence of a succinamic acid moiety instead of the 2-(2-chlorophenoxy)propanamide group. []
Compound Description: Designated as S-23, (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide acts as a selective androgen receptor modulator (SARM). Preclinical studies indicate its potential for hormonal male contraception by influencing androgenic tissues and spermatogenesis. []
Relevance: S-23 shares the 3-(fluoro, chlorophenoxy)-2-hydroxy-2-methyl-propanamide moiety with the target compound, 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, but it has a different substitution pattern on the phenyl ring directly attached to the amide nitrogen. []
N-(2-(trifluoromethyl)phenyl)hexanamide
Compound Description: N-(2-(trifluoromethyl)phenyl)hexanamide's crystal structure has been determined, revealing insights into its molecular geometry and packing arrangement within the crystal lattice. []
Relevance: The common structural feature between this compound and 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide lies in the N-(2-(trifluoromethyl)phenyl)amide group. The distinction arises from the hexanamide chain in place of the 2-(2-chlorophenoxy)propanamide group in the target compound. []
Compound Description: Efficient synthetic methods have been developed for 2-[4-(4-chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1,2,4-triazol-1-yl)propan-2-ol, focusing on separating it from its 1,2,4-triazol-4-yl isomer. []
Relevance: This compound shares a significant structural resemblance with 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide. Both contain the 2-(chlorophenoxy)-2-(trifluoromethyl)phenyl)propan-2-ol core structure. The key difference lies in the replacement of the amide group in the target compound with a 1-(1,2,4-triazol-1-yl)ethoxy group. []
N-[2-(Trifluoromethyl)phenyl]maleamic acid
Compound Description: N-[2-(Trifluoromethyl)phenyl]maleamic acid exhibits a distinctive syn conformation of its –COOH group, unlike the anti conformation commonly found in other maleamic acids. This conformational preference influences its crystal packing, leading to the formation of carboxylic acid inversion dimers. []
Relevance: This compound, like 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, features the N-[2-(trifluoromethyl)phenyl] moiety. The structural variation stems from the presence of a maleamic acid group in place of the 2-(2-chlorophenoxy)propanamide group found in the target compound. []
Compound Description: N'-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide is a Schiff base compound that has been synthesized and thoroughly characterized using various spectroscopic methods, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction. Its structural features and intermolecular interactions have been investigated using Hirshfeld surface analysis. []
Relevance: While this compound doesn't directly share core structural elements with 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, it's relevant because it also contains the trifluoromethylphenyl group, highlighting the recurrence of this specific motif in various chemical contexts and its potential significance in influencing molecular properties. []
Compound Description: 3-(Trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide is known to exhibit concomitant dimorphism, meaning it can exist in two different crystalline forms simultaneously. This compound has two forms: form I (centrosymmetric, Z′ = 2) and a non-centrosymmetric form (Z′ = 4). Both forms have multiple molecules in their asymmetric units and exhibit similar densities and lattice energies. []
Relevance: This compound shares the N-[2-(trifluoromethyl)phenyl]amide core structure with the target compound, 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide. The difference lies in the presence of a 3-(trifluoromethyl)benzoyl group instead of the 2-(2-chlorophenoxy)propanoyl group found in the target compound. []
Compound Description: A series of diaryl urea derivatives containing a pyridine moiety, structurally related to sorafenib, were designed and synthesized as potential anticancer agents. []
Relevance: These derivatives, although structurally distinct from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, highlight the use of a trifluoromethylphenyl group in medicinal chemistry, particularly in anticancer research. This emphasizes the potential of this group for various biological activities. []
3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide
Compound Description: 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide crystallizes with two independent molecules within its asymmetric unit, each displaying different dihedral angles between the benzene rings. []
Relevance: This compound shares the N-[2-(trifluoromethyl)phenyl]benzamide core structure with 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide. The distinction lies in the presence of a 3-fluorobenzoyl group in place of the 2-(2-chlorophenoxy)propanoyl group of the target compound. []
3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide
Compound Description: The crystal structure of 3-bromo-N-[2-(trifluoromethyl)phenyl]benzamide reveals a much smaller dihedral angle between the benzene rings compared to the 3-fluoro substituted analog. []
Relevance: Similar to 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, this compound contains the N-[2-(trifluoromethyl)phenyl]benzamide core. The variation arises from the 3-bromobenzoyl group instead of the 2-(2-chlorophenoxy)propanoyl group present in the target compound. []
3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide
Compound Description: The crystal structure of 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide also exhibits a small dihedral angle between the benzene rings, similar to the bromo-substituted analog. []
Relevance: Sharing the N-[2-(trifluoromethyl)phenyl]benzamide core with 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, this compound differs in having a 3-iodobenzoyl group in place of the target compound's 2-(2-chlorophenoxy)propanoyl group. []
Compound Description: PPOA-N-Ac-2-Cl exhibits inhibitory effects on osteoclast differentiation in vitro by downregulating TRAF6 expression. This suggests its potential as a therapeutic agent for osteoclast-related bone diseases. []
N -[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide
Compound Description: This carbonyl thiourea compound, along with N-[(3-Ethylphenyl)carbamothioyl]-2,2-diphenylacetamide and 2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide, were investigated for their theoretical properties using DFT methods. The studies focused on bond parameters, harmonic vibration frequencies, and isotropic chemical shifts, demonstrating a good agreement between theoretical calculations and experimental results. []
Relevance: This compound highlights the use of DFT calculations in understanding the properties of molecules similar to 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide. While structurally different, the application of computational methods showcased here can be extrapolated to study the target compound. []
Compound Description: This compound, another carbonyl thiourea derivative, was subjected to theoretical investigations alongside N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide and 2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide. These studies aimed to compare theoretical calculations with experimental data, providing insights into molecular properties and behaviors. []
Relevance: Although not directly structurally related to 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, the study of this compound alongside others highlights the significance of computational methods, particularly DFT calculations, in predicting and understanding the properties of structurally diverse molecules. []
Compound Description: This carbonyl thiourea derivative, along with two other analogs, was analyzed using DFT methods. These studies provided valuable information regarding the electronic structure, bonding characteristics, and vibrational frequencies of these molecules, demonstrating the effectiveness of computational chemistry in predicting molecular properties. []
Relevance: Although not a direct structural analog of 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, this compound highlights the broader application of computational methods, especially DFT, in understanding the properties of molecules, emphasizing its relevance in medicinal chemistry and drug design. []
Compound Description: SRVIC30 exhibits antimetastatic effects in murine melanoma models. When administered topically, it induces apoptosis in tumor cells, alters the tumor microenvironment, and demonstrates antioxidant properties without noticeable toxicity. []
Relevance: This compound, while structurally different from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, emphasizes the use of the trifluoromethylphenyl group in medicinal chemistry, particularly for its potential anticancer properties. []
Compound Description: The crystal structure of N-(4-Chlorobutanoyl)-N′-[2-(trifluoromethyl)phenyl]thiourea reveals the formation of intra- and intermolecular hydrogen bonds, providing insights into its solid-state packing arrangement and potential physicochemical properties. []
Relevance: This compound shares the N'-[2-(trifluoromethyl)phenyl]thiourea core with 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, indicating a potential area of similarity in their chemical behavior. []
Compound Description: Flutamide is a nonsteroidal antiandrogen primarily used to treat prostate cancer. It acts by competitively binding to androgen receptors, inhibiting the binding of endogenous androgens like testosterone and dihydrotestosterone. []
Relevance: Sharing the core structure of N-(trifluoromethyl)phenyl)propanamide with 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, flutamide highlights the biological relevance of this core structure in medicinal chemistry, particularly in targeting androgen receptors. []
Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib Mesylate, an antineoplastic agent. Analytical methods are developed for its trace level quantification. []
Relevance: This compound is grouped in the same chemical class as 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide as both are propanamide derivatives. []
Compound Description: CHMFL-KIT-8140 acts as a potent type II cKIT kinase inhibitor, demonstrating activity against both wild-type cKIT and the T670I gatekeeper mutant, making it a potential therapeutic candidate for treating gastrointestinal stromal tumors (GISTs). []
Relevance: Although structurally different from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, CHMFL-KIT-8140's inclusion highlights the application of trifluoromethylphenyl derivatives in medicinal chemistry, specifically in targeting kinases for cancer treatment. []
Compound Description: The crystal structure of 5-Methyl-N-[2-(trifluoromethyl)phenyl]isoxazole-4-carboxamide reveals the near-perpendicular orientation of the benzene and isoxazole rings and the presence of N—H⋯O hydrogen bonds contributing to its supramolecular chain formation. []
Compound Description: (E)-4-methoxy-2-(((2-methoxy-5-(trifluoromethyl)phenyl)imino)methyl)phenol's crystallographic features have been analyzed using Hirshfeld surface analysis and XRD methods. Its crystal packing stability is attributed to N–H⋯O and C–H⋯O bonding interactions, along with offset π⋯π stacking interactions. []
Relevance: This compound, while structurally different from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, highlights the use of the trifluoromethylphenyl group in various chemical contexts and its influence on molecular properties and intermolecular interactions. []
Compound Description: Compound 31 acts as an inhibitor of the transient receptor potential ion channel TRPA1, which is involved in pain perception. Studies suggest that it interacts with the pore-domain of TRPA1, making it a potential target for developing analgesic drugs. []
Relevance: This compound, although structurally different from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, emphasizes the relevance of trifluoromethylphenyl derivatives in medicinal chemistry, particularly in modulating ion channel activity for potential therapeutic applications, including pain management. []
Compound Description: Compound 5 is an indole analog synthesized and characterized using spectroscopic techniques like 1H NMR, 13C NMR, and LC-MS. Its three-dimensional structure has been determined through single-crystal X-ray diffraction. []
Relevance: This compound shares the 2-(4-chlorophenoxy)acetamide moiety with 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide. This structural similarity might indicate some commonalities in their chemical properties and potential biological activities. []
Compound Description: Bay K 8644 is a dihydropyridine derivative known to stimulate both voltage-dependent and non-voltage-dependent calcium channels. In alveolar type II cells, it promotes surfactant secretion by increasing intracellular calcium levels and activating protein kinase C (PKC). []
Relevance: Although structurally dissimilar to 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, Bay K 8644's inclusion highlights the use of trifluoromethylphenyl-containing compounds in modulating cellular signaling pathways, specifically those involving calcium channels, showcasing the potential of this group in pharmacological contexts. []
4-(5-(2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamido)-4-(o-tolyl)pyridin-2-yl)-1-methyl-1-((phosphonooxy)methyl)piperazin-1-ium chloride hydrochloride salt (fosnetupitant)
Compound Description: Fosnetupitant, a prodrug of netupitant, is a neurokinin-1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. It's often administered in combination with palonosetron and dexamethasone. []
Relevance: While structurally distinct from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, the inclusion of fosnetupitant highlights the use of trifluoromethylphenyl-containing compounds in medicinal chemistry, particularly for their application in targeting G-protein coupled receptors and addressing therapeutic needs in areas like oncology supportive care. []
Compound Description: SRPIN340 is a selective inhibitor of serine/arginine-rich protein kinases (SRPKs), enzymes involved in regulating pre-mRNA splicing. It shows potential antileukemia effects by inducing apoptosis and altering the expression of genes crucial for leukemia cell survival. []
Relevance: Although not directly structurally related to 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, SRPIN340's inclusion emphasizes the application of trifluoromethylphenyl-containing compounds in medicinal chemistry, specifically for targeting kinases involved in essential cellular processes, showcasing the potential of this group in developing novel therapeutics. []
Compound Description: The crystal structure of 3-(2-(Trifluoromethyl)phenyl)hydrazono pentane-2,4-dione has been determined, revealing the presence of both intra- and intermolecular hydrogen bonds that contribute to its overall stability and packing arrangement in the solid state. []
Compound Description: The crystal structure of 5-[(prop-2-en-1-yl)sulfanyl]-1-[2-(trifluoromethyl)phenyl]-1H-tetrazole reveals the influence of steric hindrance from the trifluoromethyl group on the molecule's conformation. []
Compound Description: These derivatives are explored as potential breast cancer inhibitors due to their estrogen inhibitory activity. They showcase the potential of propanamide derivatives in medicinal chemistry, especially in targeting hormone-dependent cancers. []
Relevance: These derivatives belong to the same chemical class as 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, both being propanamide derivatives. []
Compound Description: An improved synthesis method for N-(1-(R)-(1-naphthyl)ethyl)-3-(trifluoromethyl)phenyl)-1-propanamide has been developed, which is environmentally friendly and suitable for industrial production. []
Relevance: This compound shares the (trifluoromethyl)phenyl)-1-propanamide core structure with 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, indicating potential similarities in their chemical properties and synthesis methods. []
Compound Description: This copper(II) complex features a square planar geometry around the central copper ion, coordinated by two Schiff base ligands derived from 5-fluoro-2-(trifluoromethyl)benzaldehyde. []
Relevance: Although structurally distinct from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, this compound highlights the use of the trifluoromethylphenyl group in coordination chemistry. It showcases the ability of this group to be incorporated into ligands for metal complexes, expanding the potential applications of trifluoromethylphenyl-containing compounds. []
Compound Description: The crystal structure of (1SR,3RS,3aSR,6aRS)-Methyl 5-methyl-4,6-dioxo-3-[2-(trifluoromethyl)phenyl]octahydropyrrolo[3,4-c]pyrrole-1-carboxylate reveals its relative stereochemistry and conformational preferences, providing insights into its three-dimensional structure and potential biological properties. []
Compound Description: 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one, a chalcone derivative, exhibits potential biological activity. Its crystal structure reveals an E configuration around the central olefinic bond and intermolecular hydrogen bonding interactions. []
Relevance: Although structurally different from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, the inclusion of 1-(4-Aminophenyl)-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-one highlights the use of the trifluoromethylphenyl group in designing potentially bioactive molecules, emphasizing the versatility of this group in medicinal chemistry. []
Compound Description: 4-Bromo-2-[(E)-{[4-nitro-2-(trifluoromethyl)phenyl]imino}methyl]phenol exists primarily in the enol-imine tautomeric form. Its crystal structure reveals a nearly planar conformation and the presence of both intra- and intermolecular interactions, contributing to its packing arrangement. []
Relevance: This compound, although structurally different from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, highlights the use of the trifluoromethylphenyl group in various chemical contexts and its influence on molecular properties, tautomeric preferences, and intermolecular interactions. []
Compound Description: A new crystalline form of (2S)-2-amino-3-hydroxy-N-[2-methoxy-2-[(1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl]propanamide, designated as Form I, has been identified and characterized, expanding the solid-state forms of this compound. []
Relevance: This compound is grouped in the same chemical class as 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide as both are propanamide derivatives. []
Compound Description: CHMFL-ABL-053 demonstrates potent inhibitory activity against BCR-ABL, SRC, and p38 kinases, making it a potential therapeutic candidate for chronic myeloid leukemia. It exhibits selectivity over c-KIT kinase and shows promising antiproliferative effects in both in vitro and in vivo models. []
Relevance: Although structurally different from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, CHMFL-ABL-053's inclusion highlights the application of trifluoromethylphenyl derivatives in medicinal chemistry, particularly in targeting kinases involved in cancer development and progression. []
Compound Description: 2CF3-CDD, synthesized via aldol condensation, has been investigated for its linear and nonlinear optical properties. Studies using UV-VIS-NIR spectroscopy and the Z-scan technique revealed its potential for optical switching applications due to its observed saturation absorption and self-defocusing effects. []
Relevance: This compound, while structurally different from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, emphasizes the use of the trifluoromethylphenyl group in materials chemistry, particularly in designing materials with tailored optical properties. []
Compound Description: CHMFL-FLT3-335 demonstrates potent and selective inhibitory activity against the internal tandem duplication (ITD) mutant of FMS-like tyrosine kinase 3 (FLT3-ITD), a key target in acute myeloid leukemia. This compound shows promising antiproliferative effects against FLT3-ITD-positive leukemia cells. []
Relevance: Although structurally different from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, CHMFL-FLT3-335's inclusion highlights the application of trifluoromethylphenyl derivatives in medicinal chemistry, particularly in targeting kinases for cancer treatment, specifically acute myeloid leukemia. []
Compound Description: The crystal structure of 2-[2-Chloro-5-(trifluoromethyl)phenyl]hexahydropyrimidine monohydrate reveals the presence of two independent molecules and two water molecules in its asymmetric unit. Intermolecular interactions, including hydrogen bonding and π-π interactions, contribute to its solid-state packing arrangement. []
Relevance: This compound shares the 2-chloro-5-(trifluoromethyl)phenyl moiety with 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, indicating potential similarities in their chemical behavior and potential biological activity. []
Compound Description: This compound acts as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor. It holds promise as a potential anticancer medicament for treating VEGFR-2-mediated diseases. []
Relevance: While not a direct structural analog of 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, this compound highlights the use of the trifluoromethylphenyl group in medicinal chemistry, particularly for its potential anticancer properties by targeting VEGFR-2. []
Compound Description: The crystal structure of 1-[2-(2-Thienylcarbonyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium chloride, synthesized from 2-acetothiophene, reveals the presence of two independent ion pairs in its asymmetric unit and the chair conformation adopted by the piperazine ring. []
Relevance: This compound, although structurally different from 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide, highlights the broader use of trifluoromethylphenyl-containing compounds in various chemical contexts, showcasing the versatility of this group in building diverse molecular structures. []
Compound Description: This compound exists in a distinct crystalline form and exhibits potent insecticidal activity against various invertebrate pests. [, ]
Relevance: This compound is grouped in the same chemical class as 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide as both are carboxamide derivatives. [, ]
Compound Description: This novel compound demonstrates potential for agricultural applications due to its observed herbicidal activity. Its crystal structure, elucidated through X-ray crystallography, reveals a three-dimensional architecture stabilized by intermolecular hydrogen bonds and π-π interactions. []
Relevance: This compound shares a significant structural resemblance with 2-(2-Chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]propanamide. Both contain the 4-chloro-2-(trifluoromethyl)phenyl group. The key difference lies in the connection of this group to different heterocyclic moieties in each compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.